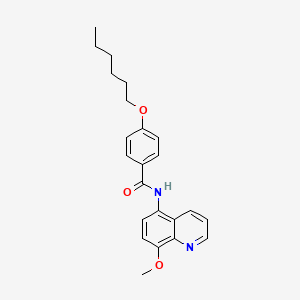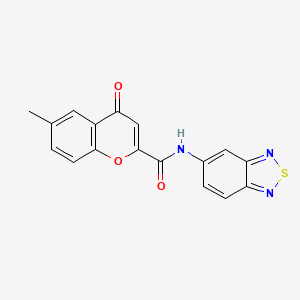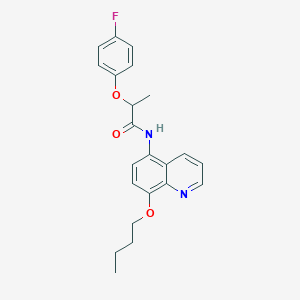
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a hexyloxy group and an 8-methoxyquinolin-5-yl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 8-methoxyquinoline: This can be synthesized through the reaction of 8-hydroxyquinoline with methanol in the presence of a suitable catalyst.
Formation of 8-methoxyquinolin-5-ylamine: This intermediate is obtained by nitration of 8-methoxyquinoline followed by reduction.
Synthesis of 4-(hexyloxy)benzoic acid: This involves the esterification of 4-hydroxybenzoic acid with hexanol.
Coupling Reaction: The final step involves the coupling of 8-methoxyquinolin-5-ylamine with 4-(hexyloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The hexyloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various alkoxy-substituted benzamides.
科学的研究の応用
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
4-(hexyloxy)-N-(quinolin-5-yl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
4-(hexyloxy)-N-(8-hydroxyquinolin-5-yl)benzamide: The hydroxy group can form hydrogen bonds, altering its interaction with biological targets.
4-(hexyloxy)-N-(8-methylquinolin-5-yl)benzamide: The methyl group may influence the compound’s lipophilicity and membrane permeability.
Uniqueness
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide stands out due to the presence of both the hexyloxy and methoxy groups, which confer unique physicochemical properties. These modifications can enhance its solubility, stability, and biological activity compared to similar compounds.
特性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
4-hexoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-5-6-16-28-18-11-9-17(10-12-18)23(26)25-20-13-14-21(27-2)22-19(20)8-7-15-24-22/h7-15H,3-6,16H2,1-2H3,(H,25,26) |
InChIキー |
RZAHXDHWZWFRAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318892.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11318893.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318905.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11318928.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11318933.png)
![1-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]ethanone](/img/structure/B11318934.png)
![3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318941.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11318948.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11318952.png)
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11318953.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11318960.png)
